molecular formula C10H16N2O2 B3025636 1,3-Diazaspiro[4.7]dodecane-2,4-dione CAS No. 710-94-1

1,3-Diazaspiro[4.7]dodecane-2,4-dione

Cat. No. B3025636
CAS RN: 710-94-1
M. Wt: 196.25 g/mol
InChI Key: NMKBJKPVCZJVTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diazaspiro[4.7]dodecane-2,4-dione, commonly referred to as DSDD, is an organic compound that has been used in a variety of scientific fields. DSDD is a cyclic spiro compound that has a unique structure that makes it a versatile reagent for a variety of applications. It has been used in the synthesis of heterocyclic compounds, as a catalyst in the synthesis of polymers, and as a reagent in the preparation of pharmaceuticals. In addition, DSDD has been studied for its potential as an energy storage material and for its potential therapeutic applications.

Scientific Research Applications

Structural and Conformational Analysis

  • Hydrogen Bonding and Layer Structure : 1,3-Diazaspiro[4.7]dodecane-2,4-dione exhibits significant hydrogen bonding interactions, forming layer structures in certain compounds. The cycloalkane rings in these structures project outwards from a central, polar region. This property is crucial for understanding the molecular arrangement and interactions in crystal structures (Todorov et al., 2009).

Drug Discovery and Pharmacological Potential

  • Potential Anticonvulsant Agents : Studies on the structure-property relationship of diazaspiro[4.7]dodecane derivatives have shown potential as anticonvulsant agents. This is based on the comparison of experimental and theoretical data, suggesting potential for new drug development (Lazić et al., 2017).

Synthesis and Chemical Properties

  • Spiropyrimidinetriones and Thioxopyrimidinediones : The synthesis of various diazaspiro compounds, including thioxopyrimidinediones and spiropyrimidinetriones, highlights the versatility and reactivity of this compound class, which is important for the development of new chemical entities (Reddy et al., 2001).

  • Cost-effective Synthesis Methods : Recent advancements in the synthesis of diazaspiro compounds, like 1,3-diazaspiro[4.5]decane-2,4-dione, demonstrate a fast, efficient, and cost-effective approach. This is crucial for the large-scale production and further application in pharmaceuticals (Pardali et al., 2021).

Novel Structures and Synthesis

  • Development of Novel Spiro Scaffolds : The design and synthesis of new spiro scaffolds, inspired by bioactive natural products, have been reported. These scaffolds, containing diazaspiro compounds, are important for drug discovery, offering a platform for the development of a diverse range of pharmacologically active compounds (Jenkins et al., 2009).

properties

IUPAC Name

1,3-diazaspiro[4.7]dodecane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c13-8-10(12-9(14)11-8)6-4-2-1-3-5-7-10/h1-7H2,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKBJKPVCZJVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CCC1)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10221229
Record name 1,3-Diazaspiro(4.7)dodecane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diazaspiro[4.7]dodecane-2,4-dione

CAS RN

710-94-1
Record name 1,3-Diazaspiro[4.7]dodecane-2,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=710-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diazaspiro(4.7)dodecane-2,4-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000710941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002638907
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22852
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Diazaspiro(4.7)dodecane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of cyclooctanone (RA 17 g, 135 mmol, Sigma-Aldrich) in ethanol (200 mL) and water (200 mL) were added KCN (17.5 g, 269 mmol, Sigma-Aldrich) followed by ammonium carbonate ([NH4]2CO3, 51.8 g, 539 mmol, Sigma-Aldrich). The resulting reaction mixture was stirred at 80° C. for 6 h. The reaction mixture was evaporated to dryness under reduced pressure to provide a white solid precipitate which was filtered, collected, and dried for 16 h to provide 15.9 g of the compound of formula RB, 1,3-diazaspiro[4.7]dodecane-2,4-dione (yield 73%).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
51.8 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Diazaspiro[4.7]dodecane-2,4-dione
Reactant of Route 2
Reactant of Route 2
1,3-Diazaspiro[4.7]dodecane-2,4-dione
Reactant of Route 3
1,3-Diazaspiro[4.7]dodecane-2,4-dione
Reactant of Route 4
1,3-Diazaspiro[4.7]dodecane-2,4-dione
Reactant of Route 5
1,3-Diazaspiro[4.7]dodecane-2,4-dione
Reactant of Route 6
Reactant of Route 6
1,3-Diazaspiro[4.7]dodecane-2,4-dione

Citations

For This Compound
7
Citations
S Georgieva, P Todorov… - Anal. Bioanal …, 2017 - researchgate.net
The electrochemical behavior of four biologically active cycloalkane espirohydantoins with 5-, 6-, 7-, and 8-membered rings: 1, 3-diazaspiro [4.4] nonane-2, 4-dione (CSH (5)); 1, 3-…
Number of citations: 9 www.researchgate.net
PT Todorov, RN Petrova, ED Naydenova… - … European Journal of …, 2009 - Springer
The crystal structures of 3-amino-cycloheptanespiro-4′-imidazolidine-2′,5′-dione (I) {systematic name: 3-amino-1,3-diazaspiro[4.6] undecane-2,4-dione} and 3-amino-…
Number of citations: 20 link.springer.com
ED Naydenova, PT Todorov… - Phosphorus, Sulfur, and …, 2010 - Taylor & Francis
A series of new cycloalkanespiro-5-hydantoin phosphonic acids have been synthesized and characterized. The mixture of [(2,4-dioxo-1,3-diazaspiro-alkane-3-yl)-methyl]phosphonic …
Number of citations: 24 www.tandfonline.com
IA Rivero, EA Reynoso-Soto, A Ochoa-Terán - Arkivoc, 2011 - researchgate.net
Cycloalkanespirohydantoins 3 and piperidinespirohydantoins 4 were synthesized from cycloalkanones 9 and piperidones 10 under microwave-assisted conditions. Results are …
Number of citations: 25 www.researchgate.net
MN Marinov, ED Naydenova… - Anti-Cancer Agents …, 2019 - ingentaconnect.com
Background: The 1,8-Naphthalimides constitute an important class of biologically active, DNAbinding compounds. There are no available data on the synthesis of 1,8-naphthalimide …
Number of citations: 8 www.ingentaconnect.com
S Hayashi, E Nakata, A Morita, K Mizuno… - Bioorganic & medicinal …, 2010 - Elsevier
Neuropathic pain is a serious chronic disorder caused by lesion or dysfunction in the nervous systems. Endogenous nociceptin/orphanin FQ (N/OFQ) peptide and N/OFQ peptide (NOP) …
Number of citations: 28 www.sciencedirect.com
M Marinov, M Frenkeva, E Naydenova… - Journal of Chemical …, 2022 - journal.uctm.edu
The following article describes the synthesis of N3-acetyl derivatives of spirohydantoins. The compounds are derived by applying the following technique: the Bucherer-Lieb method (α-…
Number of citations: 2 journal.uctm.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.